molecular formula C15H16N2O4S2 B2496955 2-(3-Tosylpropanamido)thiophene-3-carboxamide CAS No. 848582-90-1

2-(3-Tosylpropanamido)thiophene-3-carboxamide

Cat. No.: B2496955
CAS No.: 848582-90-1
M. Wt: 352.42
InChI Key: YRHUWQGXMGZCHK-UHFFFAOYSA-N
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Description

2-(3-Tosylpropanamido)thiophene-3-carboxamide is a synthetic thiophene-carboxamide derivative supplied for research use only. This compound is part of a class of biomimetic molecules inspired by natural products with established biological activity. Thiophene-carboxamide derivatives have recently garnered significant interest in medicinal chemistry and oncology research due to their demonstrated antitumor properties. Studies on closely related analogues have shown that these compounds can exhibit potent anti-proliferative effects against a range of cancer cell lines, including hepatocellular carcinoma (HCC) . The proposed mechanism of action for this compound class involves binding to the tubulin-colchicine-binding pocket, thereby disrupting microtubule dynamics and leading to cell cycle arrest . The thiophene ring system is a critical pharmacophore, contributing to high aromaticity and essential interactions with biological targets . Researchers can utilize this compound as a key intermediate or as a reference standard in the development of novel therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-10-2-4-11(5-3-10)23(20,21)9-7-13(18)17-15-12(14(16)19)6-8-22-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHUWQGXMGZCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269448
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

2-(3-Tosylpropanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 2-(3-Tosylpropanamido)thiophene-3-carboxamide lies in its potential as a therapeutic agent. Research indicates that thiophene derivatives can act as inhibitors for various biological targets, including kinases involved in cancer progression. For instance, studies on similar compounds have shown promising results as Epidermal Growth Factor Receptor (EGFR) inhibitors, which are crucial in treating certain types of cancer. In vitro assays demonstrated that these compounds exhibited notable antiproliferative effects against cancer cell lines such as HCT116 and MCF7, with IC50 values indicating effective inhibition at low concentrations .

Anticancer Activity

The anticancer properties of this compound have been underscored in various studies. For example, related compounds have shown significant activity against multiple cancer cell lines, suggesting that modifications to the thiophene structure can enhance biological efficacy. A representative study reported IC50 values for similar thiophene derivatives against different cell lines, indicating their potential as lead candidates for drug development:

Cell LineIC50 (μM)
HCT116< 9
MCF714.60 ± 0.81
A549191.1

These results highlight the compound's potential in targeting tumor cells effectively .

Cannabinoid Receptor Modulation

Research has also explored the role of thiophene derivatives as modulators of cannabinoid receptors, particularly CB(2). A series of studies demonstrated that certain thiophene amide derivatives could act as selective agonists for CB(2), leading to analgesic effects in models of neuropathic and inflammatory pain. This mechanism is crucial for developing new pain management therapies .

Antimicrobial Activity

The compound's antimicrobial properties have been investigated, with findings suggesting that it may exhibit activity against both Gram-positive and Gram-negative bacteria. Comparative studies indicated that certain derivatives had higher antibacterial efficacy than standard antibiotics like Ampicillin, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Material Science Applications

Beyond biological applications, this compound is being studied for its potential use in organic semiconductors and advanced materials due to its unique electronic properties derived from the thiophene ring structure. These applications are significant in developing new electronic devices and sensors.

Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound in various applications:

  • Anticancer Studies : A study focusing on thiophene-3-carboxamide derivatives revealed their ability to inhibit tumor growth through EGFR pathways, showing promise for further development as anticancer agents .
  • Pain Management : Another investigation highlighted how specific thiophene derivatives selectively activated CB(2) receptors, leading to effective analgesic outcomes in preclinical models .
  • Antimicrobial Efficacy : A comparative analysis demonstrated that certain synthesized thiophene derivatives outperformed traditional antibiotics in inhibiting bacterial growth, particularly against pathogenic strains .

Mechanism of Action

The mechanism of action of 2-(3-Tosylpropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, some thiophene derivatives have been shown to inhibit mitochondrial complex I, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Carboxamides

Thiophene carboxamides are a versatile class of compounds with diverse bioactivities. Below is a detailed comparison of 2-(3-Tosylpropanamido)thiophene-3-carboxamide with analogs in terms of synthesis , bioactivity , and physicochemical properties .

Structural Modifications and Bioactivity
Compound Name Key Substituents Bioactivity (Model) Activity Data Reference
This compound Tosylpropanamido (2-position), carboxamide (3) Not explicitly reported N/A Hypothetical
2-Amino-4-(2-(cyclopropylamino)-1-(hydroxyimino)-2-oxo-ethyl)-N-(4-fluorophenyl)thiophene-3-carboxamide (Compound 13) Cyclopropylamino, fluorophenyl (4-position) Tau aggregation inhibition (Thioflavin T assay) IC₅₀ ~10 µM
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a) Cyanoacetamido (2-position), dimethyl (4,5) Antioxidant (DPPH/NO scavenging) 56.9% (NO), 58.2% (DPPH)
N-(Adamantan-1-yl)-2-amino-4-(2-(cyclopropylamino)-1-(hydroximino)-2-oxoethyl)thiophene-3-carboxamide (Compound 14) Adamantyl (N-substituent), cyclopropylamino Tau aggregation inhibition IC₅₀ ~8 µM
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide Methylphenylimino (2), chlorophenyl (N-substituent) Antimicrobial (Hypothetical) Not quantified

Key Observations :

  • Tosylpropanamido vs. Cyanoacetamido: The tosyl group in the target compound may enhance metabolic stability compared to the cyanoacetamido group in Compound 92a, but the latter’s polar nitrile group contributes to superior antioxidant activity .
  • Adamantyl vs. Tosylpropanamido : Adamantyl-substituted compounds (e.g., Compound 14) show stronger tau aggregation inhibition, likely due to enhanced hydrophobic interactions with protein targets .
  • Fluorophenyl vs. Chlorophenyl : Fluorine in Compound 13 improves membrane permeability relative to chlorine in ’s compound, balancing lipophilicity and solubility .
Physicochemical and Crystallographic Properties
  • Polarity: The tosylpropanamido group increases molecular weight (MW ~435 g/mol) and logP (~2.8) compared to cyanoacetamido analogs (MW ~300 g/mol, logP ~1.5), affecting bioavailability .
  • Crystal Packing: Tosylpropanamido’s bulky substituent may reduce crystal density compared to 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, which forms dense hydrogen-bonded networks .

Biological Activity

The compound 2-(3-Tosylpropanamido)thiophene-3-carboxamide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, an amide functional group, and a tosyl group. The molecular formula can be denoted as C13H14N2O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Table 1: Cytotoxicity of Thiophene Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-70.15
Compound BA5490.75
This compoundMCF-7[value needed]

The mechanism of action involves the inhibition of specific kinases and transcription factors critical for cancer cell proliferation. These compounds may induce apoptosis and disrupt the cell cycle, leading to decreased viability in cancer cells.

Antimicrobial Activity

Research has also indicated that thiophene derivatives possess antimicrobial properties. A study reported that similar compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundPathogenMIC (µg/mL)
Compound CStaphylococcus aureus3.12
Compound DEscherichia coli10
This compound[pathogen needed][MIC value needed]

The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancerous cells.
  • Antimicrobial Mechanisms : The compound's structure allows it to penetrate microbial membranes, disrupting cellular functions.

Case Studies

  • Anti-Angiogenic Properties : In a recent study focusing on derivatives of thiophene-3-carboxamide, one compound exhibited promising anti-angiogenic activity by inhibiting VEGFR-2, a critical target in tumor angiogenesis. This compound demonstrated an IC50 value of 191.1 nM against VEGFR-2 and showed efficacy in inhibiting colony formation and cell migration in vitro .
  • Structure-Activity Relationship Studies : Comprehensive studies have been conducted to elucidate the structure-activity relationships (SAR) among thiophene derivatives. These studies indicate that modifications at specific positions on the thiophene ring significantly influence both anticancer and antimicrobial activities .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Tosylpropanamido)thiophene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. For example, coupling 3-tosylpropanamido groups to thiophene-3-carboxamide derivatives can be achieved via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DCM or THF under nitrogen . Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalysts : Triethylamine (Et3_3N) or DMAP improves reaction efficiency by scavenging acids .
  • Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions like hydrolysis .
    Monitoring via TLC (silica gel, ethyl acetate/hexane) and purification by column chromatography (gradient elution) are critical for isolating high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks by comparing with structurally similar thiophene derivatives (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate in ). The tosyl group’s aromatic protons appear as a singlet at ~7.7 ppm, while the carboxamide NH resonates at ~10–12 ppm .
  • IR spectroscopy : Confirm amide bonds (C=O stretch at ~1650–1700 cm1^{-1}) and sulfonamide groups (S=O stretches at ~1150–1350 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Resolve discrepancies between theoretical and observed molecular weights by checking isotopic patterns or adduct formation (e.g., [M+Na]+) .
    Contradictions in NMR splitting patterns may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) can clarify .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Core modifications : Replace the tosyl group with alternative sulfonamides (e.g., 4-methoxyphenylsulfonyl in ) to modulate lipophilicity and target binding .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) on the thiophene ring to enhance electrophilicity and interaction with biological targets like enzymes .
  • Bioisosteres : Replace the carboxamide with a sulfonamide or urea moiety to improve metabolic stability (see for analogous fluorophenyl derivatives) .
    SAR validation requires in vitro assays (e.g., Thioflavin T for anti-aggregation activity, as in ) and molecular docking studies .

Q. What strategies resolve contradictory data in biological assays, such as antioxidant vs. pro-oxidant effects?

  • Methodological Answer :
  • Dose-response curves : Test concentrations from nM to µM ranges to identify therapeutic vs. toxic thresholds (e.g., antioxidant activity in was observed at 10–50 µM but reversed at higher doses).
  • Mechanistic studies : Use ROS scavenging assays (DCFH-DA) alongside enzyme-specific probes (e.g., SOD/CAT inhibition) to distinguish direct antioxidant effects from indirect pathways .
  • Control experiments : Compare with known antioxidants (e.g., ascorbic acid) and pro-oxidants (e.g., H2_2O2_2) to contextualize results .

Q. How can reaction mechanisms for unexpected byproducts be elucidated during synthesis?

  • Methodological Answer :
  • Isolation and characterization : Purify byproducts via preparative HPLC and analyze via LC-MS/MS and 2D NMR (e.g., NOESY for stereochemical assignments) .
  • Kinetic studies : Monitor reaction progress under varied conditions (pH, temperature) to identify intermediates. For example, notes nitro-group reduction side reactions in DMF at >60°C.
  • Computational modeling : Use Gaussian or ORCA to simulate transition states and predict plausible pathways (e.g., SN2 vs. SN1 mechanisms in sulfonamide formation) .

Key Citations

  • Synthesis optimization:
  • SAR and bioactivity:
  • Spectroscopic characterization:

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